molecular formula C14H19NO3 B11171082 Ethyl 4-[(2,2-dimethylpropanoyl)amino]benzoate

Ethyl 4-[(2,2-dimethylpropanoyl)amino]benzoate

Cat. No.: B11171082
M. Wt: 249.30 g/mol
InChI Key: MHKFDKUKVCJGIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2,2-dimethylpropanoyl)amino]benzoate typically involves a multi-step process. One common method includes the following steps :

    Alkylation: The initial step involves the alkylation of 4-aminobenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.

    Esterification: The resulting product is then esterified with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,2-dimethylpropanoyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The major products include alcohols and amines.

    Substitution: The major products depend on the nucleophile used, such as esters or amides.

Scientific Research Applications

Ethyl 4-[(2,2-dimethylpropanoyl)amino]benzoate has a wide range of applications in scientific research :

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2,2-dimethylpropanoyl)amino]benzoate involves its interaction with specific molecular targets and pathways . The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 4-[(2,2-dimethylpropanoyl)amino]benzoate can be compared with other similar compounds, such as :

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

ethyl 4-(2,2-dimethylpropanoylamino)benzoate

InChI

InChI=1S/C14H19NO3/c1-5-18-12(16)10-6-8-11(9-7-10)15-13(17)14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)

InChI Key

MHKFDKUKVCJGIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C

Origin of Product

United States

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